

# SYHA1815: A Technical Guide to a Novel RET Inhibitor

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## Compound of Interest

Compound Name: SYHA1815

Cat. No.: B15537954

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## Abstract

**SYHA1815** is a novel, potent, and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. It has demonstrated significant anti-tumor activity in preclinical models of RET-driven cancers, including those with gatekeeper mutations that confer resistance to other therapies. This document provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical evaluation of **SYHA1815**, with a focus on the experimental data and methodologies that underpin our current understanding of this promising therapeutic agent.

## Chemical Structure and Properties

**SYHA1815** is a small molecule inhibitor with the chemical formula C<sub>27</sub>H<sub>26</sub>ClF<sub>4</sub>N<sub>5</sub>O. Its systematic IUPAC name is 3-((2-aminopyridin-3-yl)ethynyl)-5-fluoro-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide hydrochloride.[1]

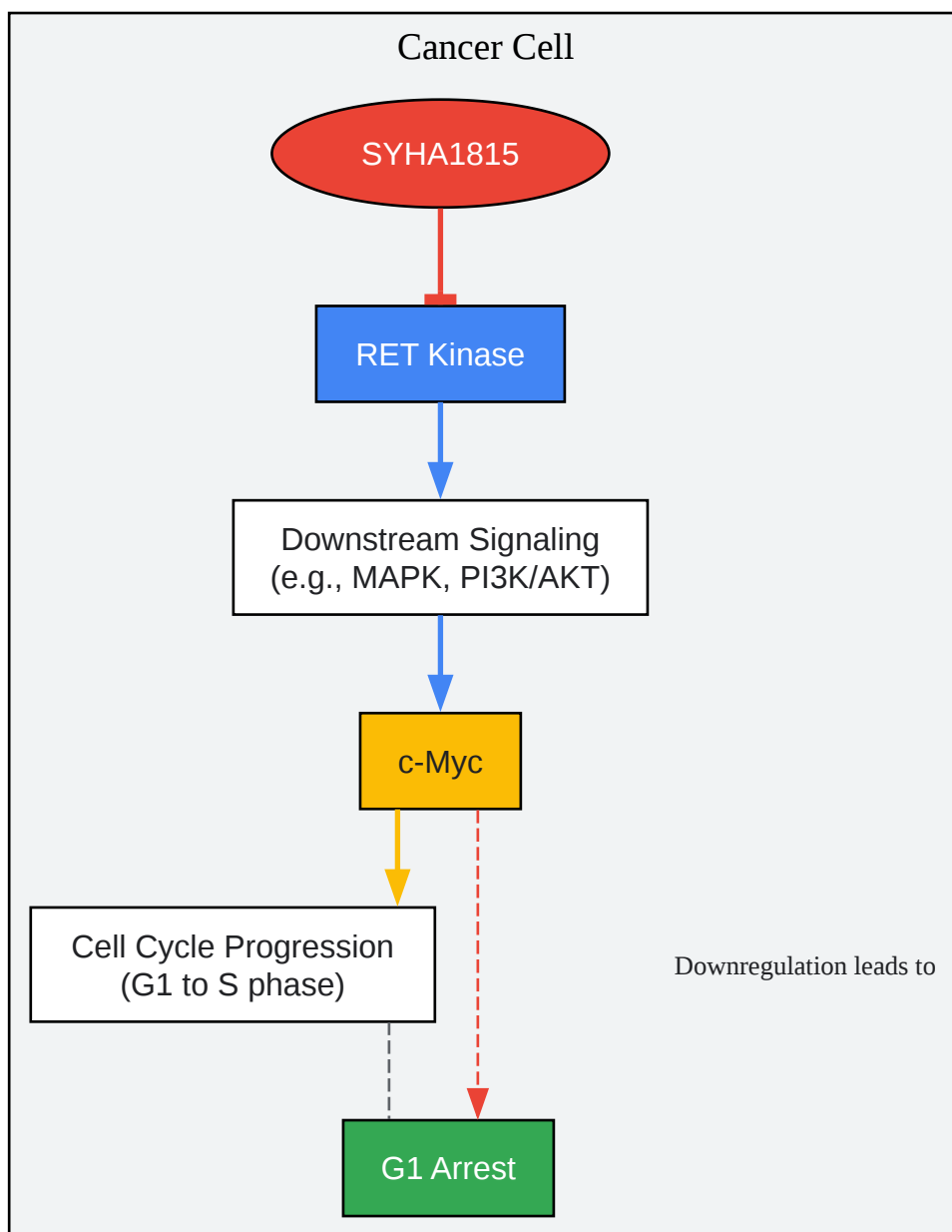
| Property          | Value   |
|-------------------|---|
| CAS Number        | 2760195-67-1  |
| Molecular Formula | C27H26ClF4N5O   |
| Molecular Weight  | 547.98 g/mol  |
| IUPAC Name        | 3-((2-aminopyridin-3-yl)ethynyl)-5-fluoro-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide hydrochloride |

## Mechanism of Action: RET Inhibition and Downstream Signaling

**SYHA1815** exerts its anti-cancer effects by selectively inhibiting the kinase activity of both wild-type and mutant forms of the RET protein.<sup>[2]</sup> This inhibition disrupts downstream signaling pathways that are critical for the proliferation and survival of RET-driven cancer cells. A key mechanism is the induction of G1 cell-cycle arrest through the downregulation of the c-Myc oncogene.<sup>[2]</sup>

## Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by **SYHA1815**:



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Caption: **SYHA1815** inhibits RET kinase, leading to c-Myc downregulation and G1 cell-cycle arrest.

## Preclinical Efficacy: Quantitative Data

**SYHA1815** has demonstrated potent and selective inhibitory activity against RET kinase and RET-driven cancer cell lines.

## In Vitro Kinase Inhibition

| Target        | IC50 (nmol/L) |
|---------------|---------------|
| Wild-type RET | 0.9 ± 0.1     |
| RET V804M     | 3.1 ± 0.1     |
| RET V804L     | 6.8 ± 0.9     |

Data from in vitro kinase assays.[\[1\]](#)

## Cellular Proliferation Inhibition

| Cell Line              | RET Status        | IC50 (SYHA1815, nmol/L) | IC50 (Cabozantinib, nmol/L) |
|------------------------|-------------------|-------------------------|-----------------------------|
| TT                     | RET (C634W)       | Not Specified           | Not Specified               |
| BaF3-KIF5B-RET (WT)    | Wild-type         | Potent Inhibition       | Potent Inhibition           |
| BaF3-KIF5B-RET (V804M) | Gatekeeper Mutant | Potent Inhibition       | Resistant                   |
| BaF3-KIF5B-RET (V804L) | Gatekeeper Mutant | Potent Inhibition       | Resistant                   |

Data from cell proliferation assays.[\[1\]](#) **SYHA1815** effectively inhibits the proliferation of cells driven by both wild-type RET and the V804M/L gatekeeper mutants, which are resistant to multikinase inhibitors like cabozantinib.[\[1\]](#)

## Experimental Protocols

### In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **SYHA1815** against wild-type and mutant RET kinases.

Methodology:

- Recombinant RET kinase (wild-type, V804M, or V804L mutants) is incubated with a kinase buffer containing ATP and a substrate peptide.
- **SYHA1815** is added in a series of dilutions.
- The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
- The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

## Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of **SYHA1815** on RET-driven cancer cell lines.

Methodology:

- Cancer cell lines (e.g., TT, BaF3-KIF5B-RET) are seeded in 96-well plates.
- After allowing the cells to adhere, they are treated with various concentrations of **SYHA1815** or a control compound (e.g., cabozantinib).
- Cells are incubated for a period of 72 hours.
- Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
- The results are expressed as a percentage of the vehicle-treated control, and IC50 values are determined.

## Cell Cycle Analysis

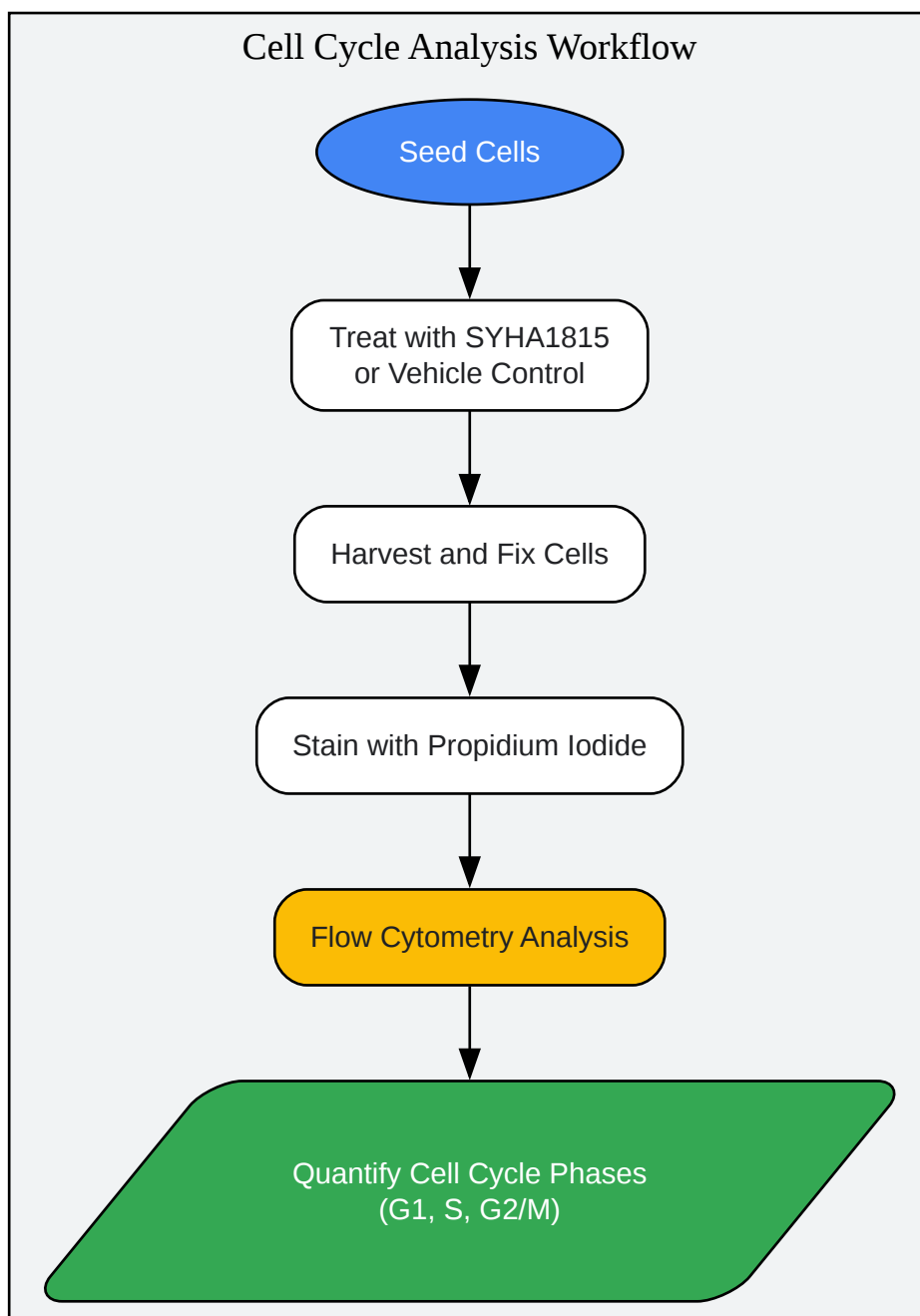
Objective: To determine the effect of **SYHA1815** on cell cycle distribution.

Methodology:

- Cells are treated with **SYHA1815** or a vehicle control for a specified duration (e.g., 24 or 48 hours).
- Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
- Fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
- The DNA content of the cells is analyzed by flow cytometry.
- The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

## Experimental Workflow: Cell Cycle Analysis

The following diagram outlines the workflow for analyzing the effect of **SYHA1815** on the cell cycle.



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Caption: Workflow for determining the impact of **SYHA1815** on cell cycle distribution.

## Conclusion

**SYHA1815** is a highly promising selective RET inhibitor with potent activity against both wild-type and clinically relevant mutant forms of the RET kinase. Its mechanism of action, involving

the downregulation of c-Myc and subsequent G1 cell-cycle arrest, provides a strong rationale for its continued development as a targeted therapy for patients with RET-driven malignancies. The experimental data and protocols outlined in this guide provide a solid foundation for further research and clinical investigation of **SYHA1815**.

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## References

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